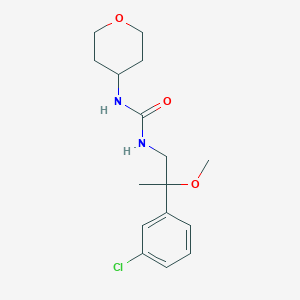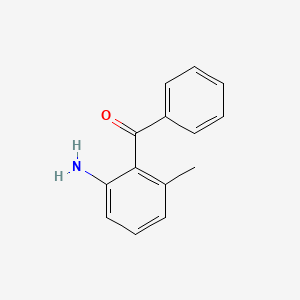
2-Benzoyl-3-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzoyl-3-methylaniline , also known as o-methylaniline , is an organic compound with the chemical formula C₇H₇NO . It belongs to the class of aryl amines and is structurally similar to aniline, except that a methyl group (–CH₃) is substituted onto the benzene ring. Commercial samples of o-methylaniline are often yellowish, and it exists as a colorless liquid .
Synthesis Analysis
The synthesis of o-methylaniline involves introducing a methyl group onto the benzene ring of aniline. One common method is the reduction of p-nitrotoluene to yield p-methylaniline, which can then be converted to o-methylaniline through appropriate chemical transformations .
Molecular Structure Analysis
The molecular structure of o-methylaniline consists of a benzene ring with an amino group (–NH₂) and a methyl group (–CH₃) attached at the ortho position (position 2) relative to each other .
Chemical Reactions Analysis
- Free Radical Bromination : o-Methylaniline can undergo bromination at the benzylic position, leading to the substitution of a hydrogen atom with a bromine atom. This reaction is significant for synthesis problems . Formation of Tröger’s Base : o-Methylaniline reacts with formaldehyde to form Tröger’s base , a cyclic compound with bridged nitrogen atoms .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Potential Neurotoxic Effects of Polymethylmethacrylate
This study discusses the potential side effects of polymethylmethacrylate (PMMA), particularly focusing on the neurotoxic effects related to its application in cranioplasty. The exothermic reaction during polymerization of PMMA, which involves benzoyl peroxide, may pose risks of thermal damage or chemical toxicity to neural tissue, hinting at the critical need for understanding the chemical interactions and safety measures in medical applications involving benzoyl compounds (Pikis, Goldstein, & Spektor, 2015).
DNA Methylation Patterns and Benzene Exposure
This research investigates the effects of low-level exposure to benzene, focusing on aberrant DNA methylation patterns, including global hypomethylation and gene-specific hypermethylation/hypomethylation. Benzene, containing a benzoyl group, is associated with increased risk of acute myelogenous leukemia (AML) and other cancers, emphasizing the importance of studying the environmental and occupational health impacts of benzoyl-containing compounds (Bollati et al., 2007).
Environmental Phenols and Human Exposure
This study on environmental phenols, including benzophenone-type UV filters, in pregnant women highlights the widespread exposure to benzoyl-containing compounds and their potential endocrine-disrupting effects. It suggests the need for further research into the health implications of these compounds, particularly their effects on human development and reproductive health (Valle-Sistac et al., 2016).
Mecanismo De Acción
As an aryl amine, o-methylaniline exhibits weak basic properties due to the amino group bonded to the aromatic ring. It is poorly soluble in pure water but dissolves well in acidic water, forming ammonium salts. The ortho and meta isomers are viscous liquids, while the para isomer is a flaky solid .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-amino-6-methylphenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-5-9-12(15)13(10)14(16)11-7-3-2-4-8-11/h2-9H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUPQLDSYHOFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-3-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

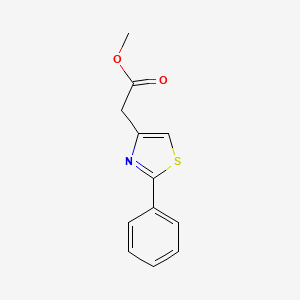

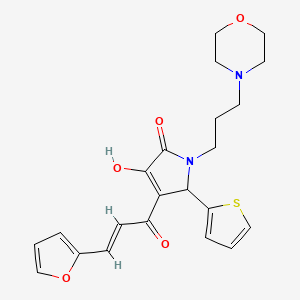
![3-(4-methoxyphenyl)-4-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2576926.png)
![3-amino-N-[(4-methoxyphenyl)methyl]propanamide hydrochloride](/img/structure/B2576928.png)
![ethyl N-[4-(piperidin-1-yl)but-2-yn-1-yl]carbamate](/img/structure/B2576929.png)

![2-(1-morpholino-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2576933.png)
![N-(2,5-difluorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2576935.png)
![3-Pyrrolidin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine;dihydrochloride](/img/structure/B2576936.png)
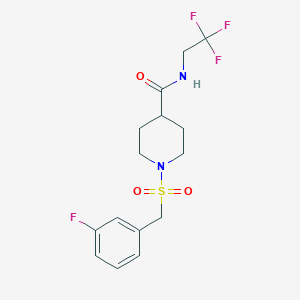
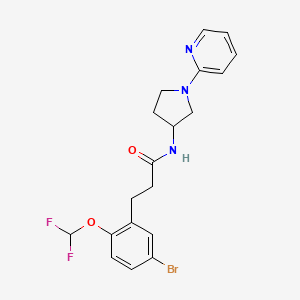
![4-[2-Oxo-2-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2576939.png)
